18-Hydroxy-11-dehydrotetrahydrocorticosterone

Overview

Description

18-Hydroxy-11-deoxycorticosterone (also known as 18-OH-DOC) is an endogenous steroid and a mineralocorticoid . It is a hydroxylated metabolite of 11-deoxycorticosterone . It is secreted by the zona fasciculata of the adrenal gland . Its biosynthesis is regulated by adrenocorticotropic hormone (ACTH) and angiotensin II, which increases 18-OH-DOC production in isolated human adrenal glomerulosa cells .

Synthesis Analysis

18-OH-DOC can be formed via conversion of 11-deoxy corticosterone (DOC) in human SK-MEL188 melanoma cells . It is an intermediate in the metabolism of progesterone and can be converted to aldosterone by the capsular portion of rat adrenal glands . The synthesis of 18-OH-DOC involves functionalisation of the steroid 13-methyl group by nitrite photolysis in the presence of oxygen, which affords 18-nitrates . The 18-nitrate system provides convenient protection for the 18-hydroxy-group and generates the latter on reduction with zinc under neutral conditions .Molecular Structure Analysis

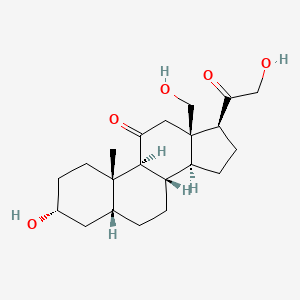

The molecular formula of 18-Hydroxy-11-dehydrotetrahydrocorticosterone is C21H32O5. The molecular weight is 364.5 g/mol.Chemical Reactions Analysis

18-OH-DOC is an intermediate in the metabolism of progesterone and can be converted to aldosterone by the capsular portion of rat adrenal glands . In the presence of an NADPH-generating system, the steroid is converted to two products . The production of the unidentified substance was also shown when 18-OH-DOC was incubated with purified cytochrome P-45011a and its electron transport system .Physical And Chemical Properties Analysis

18-Hydroxy-11-dehydrotetrahydrocorticosterone is a solid substance . It is soluble in DMF, DMSO, and Ethanol at 25 mg/ml .Scientific Research Applications

Metabolic Pathways and Steroid Synthesis

- Enzymatic Transformation: 18-Hydroxy-11-dehydrotetrahydrocorticosterone is metabolized by cytochrome P-45011 beta of bovine adrenocortex into two distinct products: 18-hydroxycorticosterone and 18,19-dihydroxy-11-deoxycorticosterone, a previously unreported corticosteroid. This process elucidates the metabolic pathways and enzymatic specificity involved in corticosteroid biosynthesis (Momoi et al., 1983).

Blood Pressure and Hypertension Research

- Genetic Linkages in Hypertension: Studies have shown a genetic control in the synthesis of 18-hydroxy-11-deoxycorticosterone in rats, with implications for understanding hypertension. Different strains of rats exhibit varying levels of 18-hydroxylase activity, linked to their susceptibility or resistance to hypertension (Rapp & Dahl, 1972).

- Role in Human Hypertension: Elevated levels of 18-Hydroxy-11-dehydrotetrahydrocorticosterone have been observed in some hypertensive patients, suggesting its potential role in the etiology of hypertension. It is hypothesized that this steroid contributes to hypertension through mechanisms involving stress-induced release of adrenocorticotropic hormone (Melby et al., 1971).

Endocrinological Studies

- Adrenal and Liver Metabolism: Research has identified metabolites of 18-Hydroxy-11-dehydrotetrahydrocorticosterone in rat adrenals and liver, providing insights into the metabolic processing and reduction of this steroid in different organs. This includes the identification of specific isomers and their concentrations in various stages of life (Prost et al., 1975).

- ACTH Responsiveness and Regulation: Studies indicate that 18-Hydroxy-11-dehydrotetrahydrocorticosterone responds markedly to adrenocorticotropic hormone (ACTH) in normal subjects. Such research is crucial in understanding the regulation of this steroid by ACTH and its role in endocrinological disorders (Tuck et al., 1977).

Biochemical Analysis and Methodology

- Chromatographic and Mass Spectrometry Analysis: Advanced chromatographic and mass spectrometric techniques have been developed for analyzing and characterizing the structure and metabolites of 18-Hydroxy-11-dehydrotetrahydrocorticosterone. This includes identification of new metabolites and insights into the structural characteristics of the steroid (Fujii et al., 1984).

Clinical and Diagnostic Applications

- Aldosterone Synthase Deficiency Diagnosis: The measurement of 18-Hydroxy-11-dehydrotetrahydrocorticosterone is utilized in the diagnosis of aldosterone synthase deficiency. This involves assessing its levels in neonates and infants, aiding in the early diagnosis of this genetic condition (Riepe et al., 2003).

Future Directions

While specific future directions for research on 18-Hydroxy-11-dehydrotetrahydrocorticosterone are not mentioned in the search results, the role of 18-OH-DOC in various health conditions such as hypertension and its potential as a biomarker for certain diseases suggest areas for further exploration.

properties

IUPAC Name |

(3R,5R,8S,9S,10S,13R,14S,17S)-3-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h12-16,19,22-24H,2-11H2,1H3/t12-,13-,14+,15+,16-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRPWWKJWZFNAE-GMPOBFAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30990703 | |

| Record name | 3,18,21-Trihydroxypregnane-11,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30990703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

18-Hydroxy-11-dehydrotetrahydrocorticosterone | |

CAS RN |

7050-24-0 | |

| Record name | 18-Hydroxy-11-dehydrotetrahydrocorticosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007050240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,18,21-Trihydroxypregnane-11,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30990703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

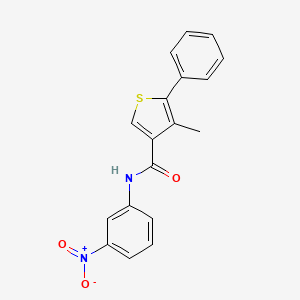

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(1,3-benzodioxol-5-yl)-4-[(3R,4R,5R)-3-hydroxy-4,5-dimethoxy-tetrahydropyran-2-yl]oxy-6,7-dimethoxy-3H-benzo[f]isobenzofuran-1-one](/img/structure/B1207518.png)

![2,3,4,7,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-10,13-dimethyl-1H-cyclopenta[A]phenanthren-3-OL](/img/structure/B1207527.png)

![(2s,3s)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1207528.png)

![(9R,10R,13R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1207531.png)